molecular formula C9H8Cl2N2 B15236382 (3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile

(3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile

Cat. No.: B15236382
M. Wt: 215.08 g/mol
InChI Key: MBNHCQWGRKOCLA-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile is a chemical compound characterized by the presence of an amino group, a dichlorophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with a suitable amine and a nitrile source. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for the efficient and controlled production of the compound, ensuring high yield and purity. The use of automated systems and advanced monitoring techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile include:

  • (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile
  • (3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile
  • (3R)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in unique properties and applications compared to other similar compounds.

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

(3R)-3-amino-3-(2,3-dichlorophenyl)propanenitrile

InChI

InChI=1S/C9H8Cl2N2/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m1/s1

InChI Key

MBNHCQWGRKOCLA-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)[C@@H](CC#N)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CC#N)N

Origin of Product

United States

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